
Gemopatrilat
概述
描述
BMS-189921, also known as gemopatrilat, is a potent vasopeptidase inhibitor. This compound is unique as it inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. It has been studied for its potential use in treating hypertension and heart failure due to its ability to affect vascular tone and fluid balance .
准备方法
BMS-189921 的合成涉及多个步骤。一种方法从 (S)-6-羟基-2-邻苯二甲酰亚胺己酸开始,将其转化为其苄酯。该中间体进行施魏因氧化,然后与三氯甲基钛反应以引入甲基。 然后将所得化合物用三甲基硅基叠氮化物和三氟化硼乙醚处理以形成叠氮化物 .
化学反应分析
BMS-189921 经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入官能团或修饰现有官能团。
还原: 还原反应可用于将酮或醛转化为醇。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及叠氮化钠等亲核试剂。 形成的主要产物取决于所用试剂的具体反应条件和试剂 .
科学研究应用
BMS-189921 由于其潜在的治疗应用而被广泛研究。在医学上,它因其对血管紧张素转化酶和中性内肽酶的双重抑制作用而被研究用于治疗高血压和心力衰竭。 这种双重作用有助于降低血压并改善心脏功能 .
在生物学研究中,BMS-189921 被用于研究血管平滑肌细胞中的 PI3 激酶信号通路。 已证明它可以激活该通路,促进一氧化氮的产生和血管舒张 .
作用机制
BMS-189921 通过抑制血管紧张素转化酶和中性内肽酶发挥作用。血管紧张素转化酶负责将血管紧张素 I 转化为血管紧张素 II,一种强效的血管收缩剂。 通过抑制这种酶,BMS-189921 降低了血管紧张素 II 的产生,导致血管舒张和血压降低 .
中性内肽酶降解利钠肽,利钠肽参与调节血容量和血压。 抑制这种酶会增加利钠肽的水平,促进利钠和利尿,进一步有助于降低血压 .
相似化合物的比较
BMS-189921 与其他血管紧张素转化酶和中性内肽酶双重抑制剂相似,例如奥美沙坦。 两种化合物都具有抑制这两种酶的能力,导致血管舒张和血压降低 .
BMS-189921 在其特定的分子结构和抑制效应的精确平衡方面是独一无二的。 这种平衡可能导致与其他类似化合物相比不同的药效学特征和治疗结果 .
类似化合物包括:
- 奥美沙坦
- 法西多利
- 三帕利拉特
这些化合物也针对血管紧张素转化酶和中性内肽酶,但其疗效、安全性特征和临床应用可能有所不同。
属性
CAS 编号 |
160135-92-2 |
|---|---|
分子式 |
C19H26N2O4S |
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChI 键 |
YRSVDSQRGBYVIY-GJZGRUSLSA-N |
SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
手性 SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C |
规范 SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Gemopatrilat; BMS 189921; BMS-189921; BMS189921. |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
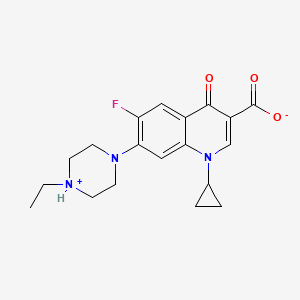
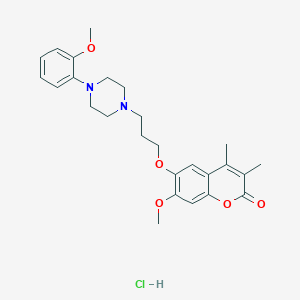
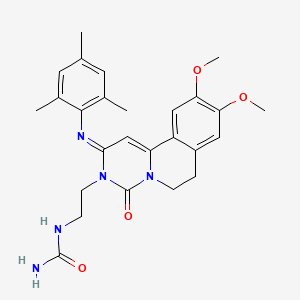
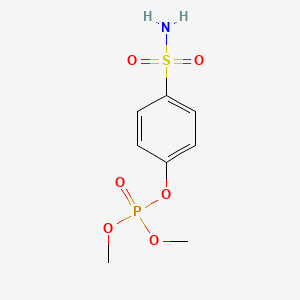
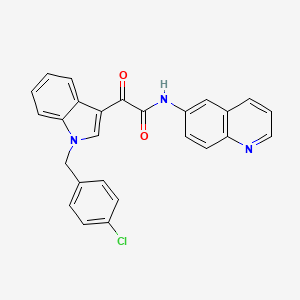
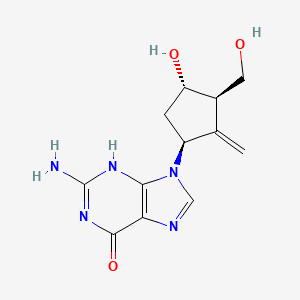

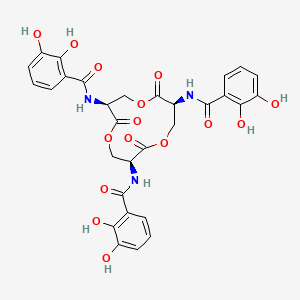
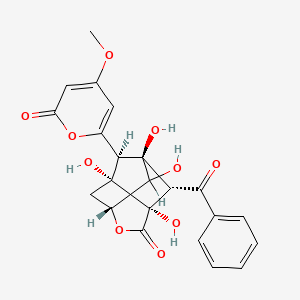
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
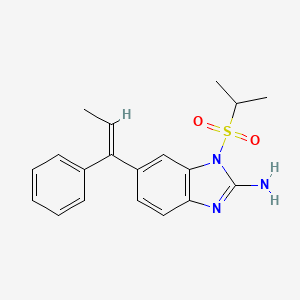
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

